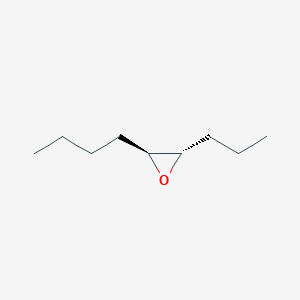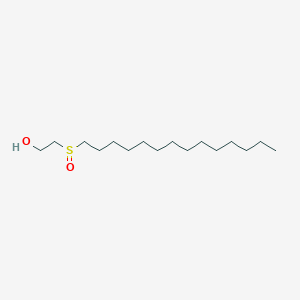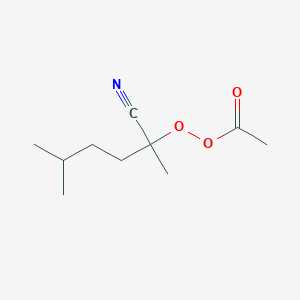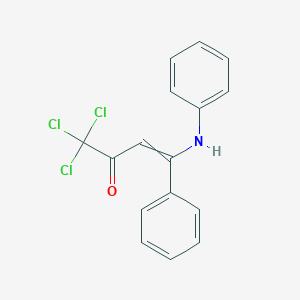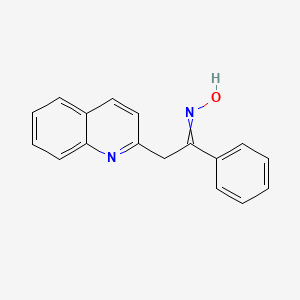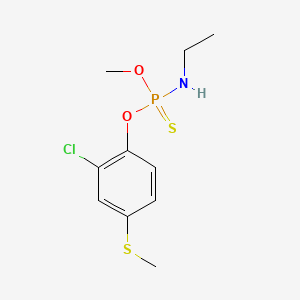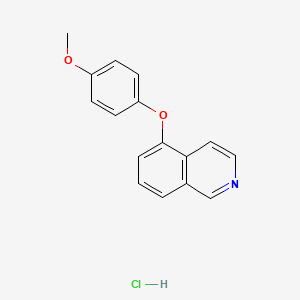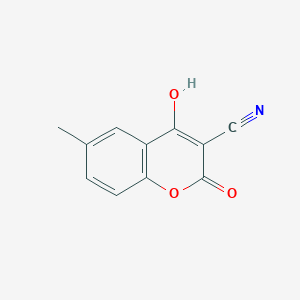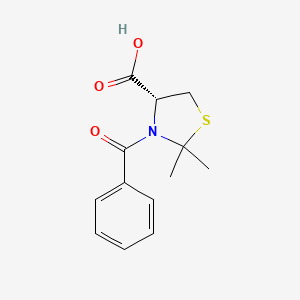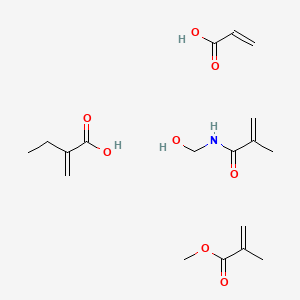
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a copolymer formed from multiple monomers, each contributing unique properties to the final polymer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, methyl ester with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide, and 2-propenoic acid. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve consistent product quality. The resulting polymer is then purified, typically by precipitation in a non-solvent, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated polymers.
Applications De Recherche Scientifique
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mécanisme D'action
The mechanism of action of this polymer depends on its application. In drug delivery systems, the polymer can form hydrogels that encapsulate drugs and release them in a controlled manner. The release mechanism is often triggered by environmental factors such as pH, temperature, or the presence of specific enzymes. The polymer interacts with biological tissues through hydrogen bonding, electrostatic interactions, and hydrophobic effects, facilitating its biocompatibility and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polymethyl methacrylate (PMMA): A homopolymer of 2-propenoic acid, 2-methyl-, methyl ester.
Polyacrylic acid (PAA): A polymer of 2-propenoic acid.
Poly(ethylene-co-vinyl acetate): A copolymer of ethylene and vinyl acetate.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid lies in its combination of monomers, which imparts a balance of hydrophilic and hydrophobic properties, mechanical strength, and chemical resistance. This makes it suitable for a wide range of applications that require specific performance characteristics.
Propriétés
Numéro CAS |
57216-22-5 |
|---|---|
Formule moléculaire |
C18H29NO8 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H9NO2.2C5H8O2.C3H4O2/c1-4(2)5(8)6-3-7;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-2-3(4)5/h7H,1,3H2,2H3,(H,6,8);1H2,2-3H3;2-3H2,1H3,(H,6,7);2H,1H2,(H,4,5) |
Clé InChI |
LQAYVYHYNFKOSH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C(=O)O.CC(=C)C(=O)NCO.CC(=C)C(=O)OC.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)
